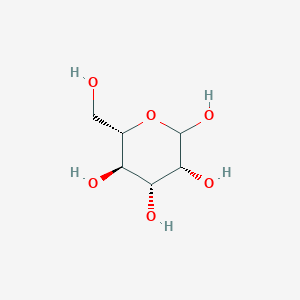

L-mannopyranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-mannopyranose is the L-enantiomer of mannopyranose. It is a L-mannose and a mannopyranose.

Applications De Recherche Scientifique

Chemical Properties and Structure

L-Mannopyranose is a six-carbon sugar with the molecular formula C6H12O6. It exists predominantly in the pyranose form, which is a cyclic structure. Its hydroxyl groups contribute to its reactivity and interactions with other biomolecules.

Scientific Research Applications

This compound is utilized extensively across various fields of scientific research:

Glycobiology

- Role in Glycoproteins : this compound is integral in the formation of glycoproteins, which are crucial for cell-cell recognition and signaling. Its presence affects the stability and functionality of these biomolecules.

- Research Case Study : A study demonstrated that this compound can enhance the binding affinity of lectins to specific glycoprotein structures, indicating its potential role in modulating immune responses.

Biochemistry

- Metabolic Pathways : It participates in several metabolic pathways, including the synthesis of glycosaminoglycans. These polysaccharides play vital roles in cellular processes such as proliferation and differentiation.

- Research Case Study : Research has shown that this compound derivatives can inhibit certain enzymes involved in carbohydrate metabolism, suggesting therapeutic implications for metabolic disorders.

Pharmaceutical Applications

- Drug Development : this compound derivatives are being studied as potential drug candidates for treating diseases related to carbohydrate metabolism, such as diabetes.

- Research Case Study : A recent clinical trial explored the efficacy of this compound-based compounds in reducing blood glucose levels in diabetic patients, showing promising results.

Industrial Applications

This compound finds applications beyond research:

Food Industry

- Sweetener : Due to its sweet taste profile, this compound is explored as a natural sweetener alternative in food products.

Biotechnology

- Biochemical Reagents : It serves as a reagent in various biochemical assays and synthesis processes.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Glycobiology | Glycoprotein synthesis | Enhances lectin binding affinity |

| Biochemistry | Metabolic pathway involvement | Inhibits enzymes related to carbohydrate metabolism |

| Pharmaceuticals | Drug development for metabolic disorders | Effective in lowering blood glucose levels |

| Food Industry | Natural sweetener alternative | Potentially healthier option compared to artificial sweeteners |

| Biotechnology | Reagent for biochemical assays | Essential for various synthesis processes |

Analyse Des Réactions Chimiques

Glycosylation Reactions

Glycosylation is a fundamental reaction in carbohydrate chemistry, involving the formation of a glycosidic bond between a sugar and another molecule (an alcohol, sugar, or protein) . L-Mannopyranose can act as a glycosyl donor or acceptor in these reactions.

-

O-Glycosylation : This process involves the formation of a glycosidic bond between the anomeric carbon of this compound and the hydroxyl group of another molecule. The stereochemical outcome (α or β linkage) depends on the reaction conditions and protecting groups used .

-

N-Glycosylation : Although less common for this compound, N-glycosylation involves the attachment of the sugar to a nitrogen atom, typically of an asparagine residue in a protein .

-

C-Glycosylation : This reaction involves the formation of a carbon-carbon bond between the anomeric carbon of this compound and a carbon nucleophile .

Stereoselectivity in Glycosylation

The synthesis of β-mannosides is generally more challenging than that of α-mannosides due to steric hindrance from the axial C2 substituent . Researchers have developed various strategies to improve β-selectivity, including:

-

Anomeric O-Alkylation : This method involves the reaction of an anomeric alkoxide with an electrophile. Studies have shown that the stereochemical outcome can be influenced by the choice of protecting groups and reaction conditions . For instance, cesium carbonate-mediated anomeric O-alkylation has been used to synthesize β-mannosides .

-

S<sub>N</sub>2-like Mechanism : Research suggests that β-O-mannopyranosides are formed by associative S<sub>N</sub>2-like mechanisms, while α-mannosides result from dissociative S<sub>N</sub>1-like processes .

Oxidation and Reduction

This compound can undergo oxidation and reduction reactions, modifying its chemical structure and properties.

-

Oxidation : Oxidation of this compound can occur at various positions. Periodate oxidation, for example, cleaves the vicinal diols in the sugar ring, providing information about glycosidic linkages in polysaccharides .

-

Reduction : Reduction of the carbonyl group at the C1 position yields L-mannitol, a sugar alcohol. Sodium borohydride is a common reducing agent for this transformation .

Esterification and Etherification

The hydroxyl groups of this compound can be modified through esterification and etherification reactions, introducing various functional groups .

-

Esterification : Acylation of this compound with acid chlorides or anhydrides introduces ester groups, altering its hydrophobicity and reactivity.

-

Etherification : Alkylation with alkyl halides or other electrophiles leads to the formation of ethers, which can be used as protecting groups or to introduce specific functionalities.

Self-Assembly and Nanostructure Formation

This compound derivatives can self-assemble into well-defined nanostructures, such as nanotubes, through non-covalent interactions like hydrogen bonding and van der Waals forces .

-

Chiral Nanotubes : Cyclic oligosaccharides containing this compound units can stack to form nanotubes with defined chirality and dimensions . The self-assembly process is influenced by factors such as solvent, temperature, and pH .

Isomerization

This compound can undergo isomerization reactions, converting it into other sugars under specific conditions .

-

Lobry de Bruyn-van Ekenstein Transformation : Under basic conditions, this compound can interconvert with L-fructose and L-glucose via an enediol intermediate.

Chemical Modifications of Galactomannans

Galactomannans, polysaccharides composed of a mannose backbone with galactose side chains, can undergo various chemical modifications . These modifications include:

-

Hydrolyzation

-

Esterification

-

Etherification

-

Addition of functional groups such as sulfates or phosphates

Sulfation of Galactomannans

Sulfation involves the introduction of sulfate groups onto the galactomannan backbone, typically at the C6 position. The degree of sulfation can be controlled by varying parameters such as the chlorosulfonic acid/pyridine ratio, reaction time, and temperature .

Propriétés

Numéro CAS |

10030-80-5; 3458-28-4 |

|---|---|

Formule moléculaire |

C6H12O6 |

Poids moléculaire |

180.156 |

Nom IUPAC |

(3R,4R,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6?/m0/s1 |

Clé InChI |

WQZGKKKJIJFFOK-JFNONXLTSA-N |

SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Solubilité |

not available |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.